molecular formula C11H19ClN4O B1398380 N-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride CAS No. 1220018-29-0

N-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride

Cat. No. B1398380
M. Wt: 258.75 g/mol
InChI Key: MCJMVPQJYCIDLB-UHFFFAOYSA-N
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Description

“N-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride” is a compound that belongs to the class of pyrazolo[4,3-c]pyridines . These compounds have been found to have medicinal properties and are used in pharmaceutical preparations . They act on the TASK-1 potassium channel and are suitable for the treatment or prevention of atrial arrhythmias, such as atrial fibrillation (AF) or atrial flutter .


Synthesis Analysis

The synthesis of pyrazolo[4,3-c]pyridine derivatives has been reported in various studies . A common method involves a regioselective intramolecular Heck reaction of imino derivatives . This method provides the desired products with moderate to good yields .


Molecular Structure Analysis

The molecular structure of pyrazolo[4,3-c]pyridine derivatives has been studied using various techniques . The IR spectrum, 1H NMR spectrum, and 13C NMR spectrum are commonly used to analyze the structure .


Chemical Reactions Analysis

Pyrazolo[4,3-c]pyridine derivatives have been found to undergo various chemical reactions . For example, they can react with N-nucleophiles in the presence of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[4,3-c]pyridine derivatives can be analyzed using various techniques . For example, the IR spectrum can provide information about the functional groups present in the compound .

Scientific Research Applications

Synthesis and Structural Analysis

Potential Pharmacological Activities

  • The antimicrobial activities of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety were evaluated, highlighting the compound's relevance in developing antimicrobial agents (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010).
  • An expedient approach to synthesizing pyrazolo[3,4-b]pyridine-3-carboxamides via palladium-catalyzed aminocarbonylation was explored, demonstrating the efficiency of this method in producing compounds with a wide range of pharmacological properties (Keating & Alam, 2021).

Future Directions

The future directions in the research of pyrazolo[4,3-c]pyridine derivatives could involve the development of more efficient synthesis methods , the design of derivatives with improved medicinal properties , and the exploration of their potential applications in the treatment of other diseases .

properties

IUPAC Name

N-butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O.ClH/c1-2-3-5-13-11(16)10-8-7-12-6-4-9(8)14-15-10;/h12H,2-7H2,1H3,(H,13,16)(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCJMVPQJYCIDLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=NNC2=C1CNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]-pyridine-3-carboxamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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